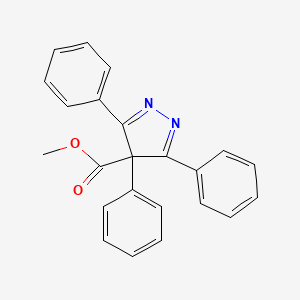
Dimethyl 3,9-dioxoundecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,9-dioxoundecanedioate is an organic compound with the molecular formula C12H18O6. It is a diester derivative of 3,9-dioxoundecanedioic acid. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 3,9-dioxoundecanedioate can be synthesized through the esterification of 3,9-dioxoundecanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation techniques such as fractional distillation.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3,9-dioxoundecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
Oxidation: 3,9-dioxoundecanedioic acid.
Reduction: 3,9-dioxoundecanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 3,9-dioxoundecanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polyesters and polyamides.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug intermediate or a prodrug.
Industry: It is used in the production of specialty chemicals and materials, including biodegradable polymers.
Mecanismo De Acción
The mechanism of action of dimethyl 3,9-dioxoundecanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the release of 3,9-dioxoundecanedioic acid and methanol. The pathways involved include hydrolysis and subsequent metabolic processes that utilize the resulting products.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3,9-dioxoundecanedioate: Similar in structure but with ethyl ester groups instead of methyl.
Dimethyl 3,3’-dithiobispropionimidate: Contains sulfur atoms, making it distinct in reactivity and applications.
Dimethyl dicarbonate: Used as a preservative and sterilizing agent, differing significantly in its chemical behavior.
Propiedades
Número CAS |
51414-49-4 |
|---|---|
Fórmula molecular |
C13H20O6 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
dimethyl 3,9-dioxoundecanedioate |
InChI |
InChI=1S/C13H20O6/c1-18-12(16)8-10(14)6-4-3-5-7-11(15)9-13(17)19-2/h3-9H2,1-2H3 |
Clave InChI |
IECNUPXYNLHBSG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)CCCCCC(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
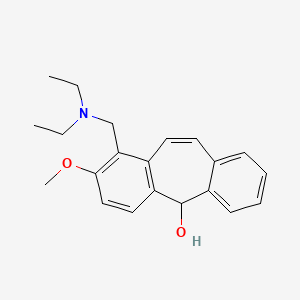
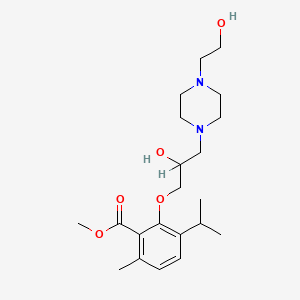
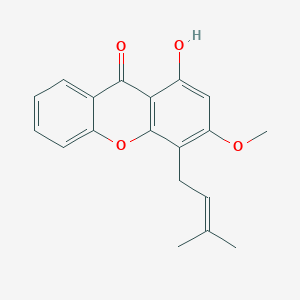
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
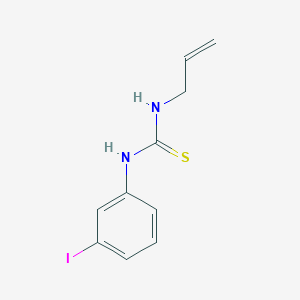
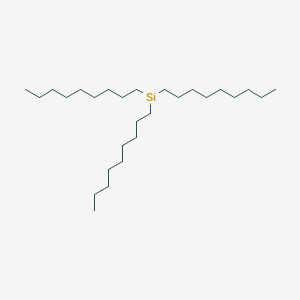
![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
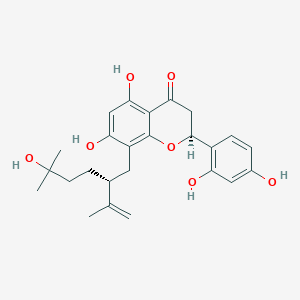
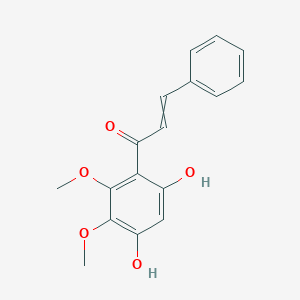


![2,2'-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane)](/img/structure/B14649644.png)
